Cyclohexylmethyl-methylcarbamoyl chloride

Descripción general

Descripción

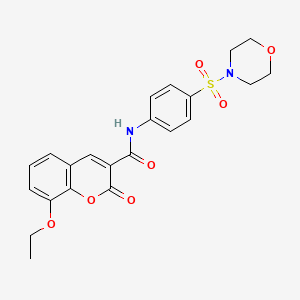

Cyclohexylmethyl-methylcarbamoyl chloride is a chemical compound with the CAS Number: 911114-89-1 . It has a molecular weight of 189.68 . The IUPAC name for this compound is (cyclohexylmethyl)(methyl)carbamic chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 . This indicates that the molecule consists of a cyclohexylmethyl group and a methylcarbamoyl chloride group.Aplicaciones Científicas De Investigación

Toxicological Evaluations and Environmental Impact

One study addresses the developmental toxicity of Methyl Chloride in rats, mice, and rabbits, providing insights into toxicological evaluations relevant for understanding chemical safety and environmental impact (J. Arts et al., 2019). Although this study is specifically about Methyl Chloride, the methodologies and findings could be pertinent to similar compounds, including Cyclohexylmethyl-methylcarbamoyl chloride, in terms of evaluating their developmental toxicology.

Applications in Hydrogen Storage

Research on organic liquid phase hydrogen carriers explores the feasibility of using organic compounds, such as cycloalkanes, for hydrogen storage, highlighting the potential of cyclohexane derivatives in energy storage applications (A. Bourane et al., 2016). This study's focus on cycloalkanes underscores the relevance of examining this compound for similar applications, given its structural characteristics.

Drug Delivery Systems

Cyclodextrins are discussed for their roles in drug delivery, emphasizing their utility in enhancing drug solubility, bioavailability, and stability. Such applications showcase the importance of chemical modifications and complexation in pharmaceutical formulations (R. Challa et al., 2005). Although this compound is not directly mentioned, understanding its potential interactions with cyclodextrins could provide insights into novel drug delivery mechanisms.

Environmental Contaminants and Treatment

The occurrence and toxicity of antimicrobial triclosan and by-products in the environment review highlight the challenges posed by persistent environmental contaminants (G. Bedoux et al., 2012). This research contextually informs the investigation of this compound's environmental fate and potential as an environmental contaminant or its role in biodegradation processes.

Mecanismo De Acción

Target of Action

Cyclohexylmethyl-methylcarbamoyl chloride is a complex organic compound. Carbamoyl chlorides, a class of compounds to which this compound belongs, are known to participate in a diverse range of transition metal-catalyzed transformations .

Mode of Action

Carbamoyl chlorides are known to participate in radical initiated reactions, cross-coupling, and annulation reaction modes, as well as c–h functionalization . These reactions can lead to the formation of amide-functionalized organic frameworks .

Biochemical Pathways

The compound’s involvement in various transition metal-catalyzed transformations suggests that it may influence a wide range of biochemical processes .

Result of Action

Given its potential role in the synthesis of amide-functionalized organic frameworks , it may contribute to the formation of complex organic structures with potential applications in pharmaceutical and natural product synthesis .

Análisis Bioquímico

Biochemical Properties

Carbamoyl chlorides, a class of compounds to which Cyclohexylmethyl-methylcarbamoyl chloride belongs, are known to participate in a diverse range of transition metal-catalyzed transformations . These transformations can involve interactions with various enzymes and proteins, leading to the formation of amide-functionalized organic frameworks .

Molecular Mechanism

As a carbamoyl chloride, it may participate in reactions involving radical initiation, cross-coupling, annulation, and C–H functionalization . These reactions can lead to changes in gene expression and enzyme activity.

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFSOAYFGZHYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)

![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)

![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)

![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)